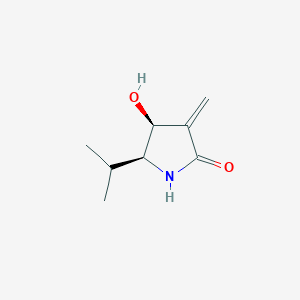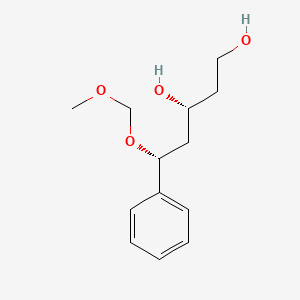
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine is a synthetic peptide composed of seven amino acids: tyrosine, leucine, tryptophan, and lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, for expression and subsequent purification.
化学反应分析
Types of Reactions
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with acyl or alkyl groups attached to amino side chains.
科学研究应用
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science:
作用机制
The mechanism of action of L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: Interaction with cell surface receptors to trigger intracellular signaling cascades.
Enzyme Inhibition: Binding to enzyme active sites to inhibit their activity.
Protein-Protein Interactions: Modulation of interactions between proteins to influence cellular functions.
相似化合物的比较
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine can be compared with other peptides containing similar amino acid sequences. Some similar compounds include:
L-Tyrosyl-L-leucyl-L-leucyl-L-leucine: A peptide with a different sequence but similar amino acid composition.
Cyclo(tyrosyl-tyrosyl): A cyclic peptide with two tyrosine residues.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline: A peptide with a different sequence but containing tyrosine and leucine residues.
属性
CAS 编号 |
915146-74-6 |
|---|---|
分子式 |
C59H71N9O12 |
分子量 |
1098.2 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C59H71N9O12/c1-34(2)27-48(65-55(75)49(29-36-12-20-41(70)21-13-36)64-53(73)45(61)28-35-10-18-40(69)19-11-35)54(74)66-50(30-37-14-22-42(71)23-15-37)56(76)67-51(31-38-16-24-43(72)25-17-38)57(77)68-52(32-39-33-62-46-8-4-3-7-44(39)46)58(78)63-47(59(79)80)9-5-6-26-60/h3-4,7-8,10-25,33-34,45,47-52,62,69-72H,5-6,9,26-32,60-61H2,1-2H3,(H,63,78)(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,68,77)(H,79,80)/t45-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI 键 |
KGPOYWCTDTWBTA-FPHPMOORSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


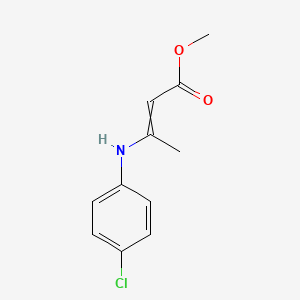
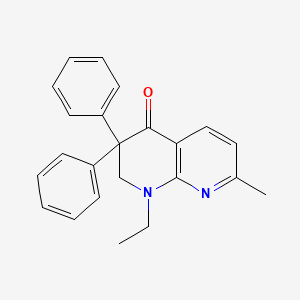
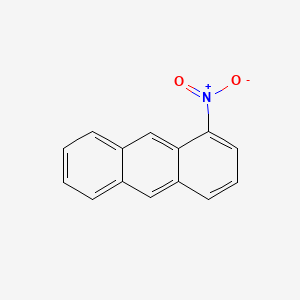
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)


![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
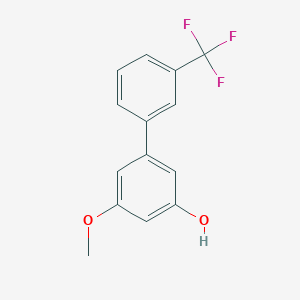
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
